AR antagonist 5

Description

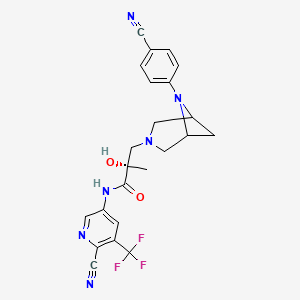

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H21F3N6O2 |

|---|---|

Molecular Weight |

470.4 g/mol |

IUPAC Name |

(2S)-3-[6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl]-N-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C23H21F3N6O2/c1-22(34,21(33)30-15-6-19(23(24,25)26)20(9-28)29-10-15)13-31-11-17-7-18(12-31)32(17)16-4-2-14(8-27)3-5-16/h2-6,10,17-18,34H,7,11-13H2,1H3,(H,30,33)/t17?,18?,22-/m0/s1 |

InChI Key |

OUFWUTDTAQRRHQ-IRZJEQJZSA-N |

Isomeric SMILES |

C[C@](CN1CC2CC(C1)N2C3=CC=C(C=C3)C#N)(C(=O)NC4=CC(=C(N=C4)C#N)C(F)(F)F)O |

Canonical SMILES |

CC(CN1CC2CC(C1)N2C3=CC=C(C=C3)C#N)(C(=O)NC4=CC(=C(N=C4)C#N)C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Androgen Receptor Antagonism by Ar Antagonist 5

Direct Receptor Binding and Ligand-Binding Domain Interactions

The initial step in the mechanism of action for AR antagonist 5 involves its direct binding to the androgen receptor. While detailed crystallographic studies specifying the exact conformational changes are not publicly available, the nature of its antagonistic activity suggests that it occupies the ligand-binding domain (LBD) of the receptor.

Competitive Binding Dynamics with Endogenous Androgens

As a potent androgen receptor antagonist, this compound likely functions through competitive inhibition of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). By binding to the ligand-binding pocket of the AR, it physically obstructs the binding of these natural agonists. This competitive antagonism is a hallmark of many AR antagonists, which prevents the receptor from adopting an active conformation required for downstream signaling events.

Conformational Changes Induced by this compound Binding

The binding of an antagonist to the androgen receptor's ligand-binding domain typically induces conformational changes that are distinct from those caused by agonist binding. These altered conformations are generally incompatible with the recruitment of coactivators and the initiation of transcriptional activity. While the specific conformational shifts induced by this compound have not been detailed in available literature, its function as a potent antagonist implies that it stabilizes an inactive conformation of the androgen receptor.

Inhibition of Androgen Receptor Nuclear Translocation

A key and well-documented mechanism of this compound is its ability to significantly impair the nuclear translocation of the androgen receptor. medchemexpress.comresearchgate.net In its inactive state, the androgen receptor resides primarily in the cytoplasm. Upon binding to an agonist, the receptor undergoes a conformational change that exposes a nuclear localization signal, leading to its transport into the nucleus. Research has shown that this compound strongly blocks this process, resulting in reduced levels of nuclear androgen receptor. medchemexpress.com This inhibition of nuclear import is a critical step in preventing the receptor from accessing its target genes in the cell nucleus.

Modulation of Coactivator and Corepressor Recruitment

The transcriptional activity of the androgen receptor is dependent on the recruitment of coactivator proteins to the receptor-DNA complex. Conversely, the binding of corepressors leads to transcriptional repression. Antagonist binding to the AR typically alters the receptor's surface topography, hindering the binding of coactivators and, in some cases, promoting the recruitment of corepressors. Although specific studies on the modulation of coactivator and corepressor recruitment by this compound are not available, its demonstrated disruption of AR-mediated gene regulation suggests an interference with the necessary protein-protein interactions required for transcriptional activation. medchemexpress.com

Disruption of Androgen Receptor-DNA Binding

By preventing the nuclear translocation of the androgen receptor, this compound effectively disrupts the ability of the receptor to bind to androgen response elements (AREs) on the DNA. medchemexpress.com This is a direct consequence of keeping the receptor sequestered in the cytoplasm. The disruption of AR-mediated gene regulation is a downstream effect of this inhibition of nuclear localization and subsequent DNA binding.

Post-Translational Modification and Degradation Pathways Induced by this compound

The stability and activity of the androgen receptor are regulated by various post-translational modifications, including phosphorylation, ubiquitination, and acetylation. Some AR antagonists can influence these pathways, leading to receptor degradation. Currently, there is no publicly available research detailing the specific effects of this compound on the post-translational modification or degradation pathways of the androgen receptor.

Heat Shock Protein Interaction Modulation

Heat shock proteins (HSPs) are molecular chaperones that play a critical role in the proper folding, stability, and activation of the androgen receptor. In the absence of its androgen ligand, the AR resides in the cytoplasm in a complex with various HSPs, most notably HSP90 and HSP70. This interaction is essential for maintaining the receptor in a conformation that is ready to bind androgens.

This compound has been shown to disrupt the crucial interaction between the androgen receptor and these heat shock proteins. By interfering with this association, this compound destabilizes the androgen receptor, rendering it more susceptible to degradation, likely through the aforementioned ubiquitin-proteasome pathway. This modulation of HSP-AR interaction represents a significant aspect of its antagonistic activity, as it prevents the proper maturation and activation of the receptor.

Impact on Downstream Androgen Receptor-Regulated Gene Expression

The primary function of the androgen receptor is to act as a transcription factor, regulating the expression of a suite of genes involved in cell growth, survival, and proliferation. Upon activation by androgens, the AR translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs), thereby initiating the transcription of its target genes.

This compound potently disrupts this critical function. By preventing the nuclear translocation of the androgen receptor and inhibiting its binding to AREs, the compound effectively silences the expression of AR-regulated genes. This has been demonstrated through the significant downregulation of well-known AR target genes such as Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2). The ability of this compound to broadly suppress the AR-driven transcriptional program is a cornerstone of its anti-tumor activity.

| Gene | Function | Effect of this compound |

|---|---|---|

| PSA (KLK3) | Prostate-Specific Antigen, biomarker for prostate cancer | Downregulation |

| TMPRSS2 | Transmembrane protease, involved in prostate cancer progression | Downregulation |

| FKBP5 | Co-chaperone, regulates AR sensitivity | Downregulation |

| NKX3.1 | Tumor suppressor in prostate | Downregulation |

Modulation of Non-Genomic Androgen Receptor Signaling by this compound

Beyond its classical genomic role in the nucleus, the androgen receptor can also initiate rapid signaling events from the cytoplasm, collectively known as non-genomic signaling. These pathways can activate various kinases, such as Src and Akt, leading to downstream effects on cell proliferation and survival that are independent of gene transcription.

While the primary focus of research on this compound has been on its effects on genomic signaling, emerging evidence suggests that it may also modulate these non-genomic pathways. By promoting the degradation of the cytoplasmic pool of androgen receptors, this compound likely curtails the initiation of these rapid signaling cascades. Further investigation is warranted to fully elucidate the extent and specifics of how this compound impacts the complex network of non-genomic AR signaling, which could represent an additional layer of its therapeutic efficacy.

Preclinical Efficacy and Pharmacological Characterization of Ar Antagonist 5

In Vitro Studies in Cellular Models

Cell Proliferation and Viability Assays

AR antagonist 5 has demonstrated notable antiproliferative effects in androgen-dependent prostate cancer cell lines. In studies utilizing the LNCaP human prostate adenocarcinoma cell line, the compound exhibited significant inhibition of cell growth. The half-maximal inhibitory concentration (IC50) for its antiproliferative activity against LNCaP cells has been reported. medchemexpress.comresearchgate.net

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | Result |

| LNCaP | Cell Proliferation Assay | IC50 | Not explicitly quantified in the provided search results, but noted as having "promising in vitro antitumor activity." researchgate.netnih.gov |

Androgen Receptor Transactivation Assays (e.g., Reporter Gene Systems)

The primary mechanism of action for this compound is the inhibition of androgen receptor signaling. This has been quantified through in vitro assays measuring its ability to antagonize the AR. The compound has been shown to be a potent AR antagonist with a reported IC50 value of 6.17 μM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Further mechanistic studies have revealed that this compound effectively impairs the nuclear translocation of the androgen receptor, thereby disrupting AR-mediated gene regulation. medchemexpress.comresearchgate.netnih.govmedchemexpress.com

Table 2: In Vitro AR Antagonism by this compound

| Assay System | Endpoint | Result (IC50) |

| Androgen Receptor Antagonism Assay | IC50 | 6.17 μM |

Cellular Senescence Induction by this compound

Based on the available scientific literature, there is currently no published data specifically investigating the induction of cellular senescence by this compound (compound 42f) in prostate cancer cells.

Autophagy Pathway Modulation in Response to this compound

There is no available research data from the conducted searches detailing the effects of this compound (compound 42f) on the modulation of the autophagy pathway in response to treatment.

Gene Expression Profiling in Response to this compound

Specific gene expression profiling studies to determine the global transcriptional changes in response to treatment with this compound (compound 42f) have not been identified in the public domain. Such studies would be crucial to fully understand the downstream molecular consequences of AR antagonism by this compound.

In Vivo Studies in Preclinical Animal Models

The antitumor activity of this compound has been evaluated in a preclinical in vivo model. Specifically, its therapeutic effects were assessed in a xenograft tumor model using LNCaP cells in mice. medchemexpress.comresearchgate.netnih.gov The compound demonstrated a significant therapeutic effect, with a reported tumor growth inhibition (TGI) of 79%. researchgate.netnih.gov Notably, these studies also reported no apparent toxicity in the in vivo models, suggesting a favorable preliminary safety profile. researchgate.netnih.gov

Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model

| Animal Model | Cell Line | Endpoint | Result |

| Mice | LNCaP Xenograft | Tumor Growth Inhibition (TGI) | 79% |

Xenograft Models for Efficacy Assessment

The in vivo efficacy of this compound has been demonstrated across a range of prostate cancer xenograft models, which represent different stages and characteristics of the disease. In models of castration-sensitive prostate cancer, this compound has shown the ability to induce partial or complete tumor regression. nih.gov Its potency is highlighted by its effectiveness at lower doses compared to other next-generation antagonists. nih.gov

The compound's activity extends to castration-resistant prostate cancer (CRPC), a more advanced and difficult-to-treat stage of the disease. In the 22Rv1 xenograft model, which is a model of CRPC, treatment with this compound resulted in significant inhibition of tumor growth compared to controls. nih.gov Furthermore, its efficacy has been confirmed in models that have developed resistance to other second-generation antiandrogen therapies. nih.govaacrjournals.org For instance, in xenografts resistant to bicalutamide (B1683754), this compound treatment still showed a significant anti-tumor response. aacrjournals.org This suggests that the compound may overcome common mechanisms of resistance. aacrjournals.org

| Xenograft Model | Cancer Type | Key Findings |

| Castration-Sensitive | Hormone-sensitive prostate cancer | Induced partial or complete tumor regression. nih.gov |

| 22Rv1 | Castration-resistant prostate cancer (CRPC) | Significantly inhibited tumor growth. nih.gov |

| Bicalutamide-Refractory | Bicalutamide-resistant prostate cancer | Tumors retained sensitivity and responded to treatment. aacrjournals.org |

| Enzalutamide-Resistant | Enzalutamide-resistant prostate cancer | Exhibited significant activity against resistant cells. nih.gov |

Genetically Engineered Mouse Models

To evaluate its therapeutic efficacy in a context that more closely mirrors human prostate cancer development, this compound has been tested in genetically engineered mouse models (GEMMs). In GEMMs of Pten-deficient prostate cancer, which is a common genetic alteration in human prostate tumors, this compound demonstrated significant therapeutic effects. aacrjournals.org

Assessment of Androgen Receptor Pathway Modulation in Animal Tissues

The anti-tumor activity of this compound in vivo is directly linked to its potent modulation of the androgen receptor (AR) signaling pathway. A key mechanism of action is the inhibition of AR nuclear translocation. nih.govyoutube.com Unlike some earlier antagonists, this compound effectively prevents the AR from moving into the cell nucleus, which is a critical step for the receptor to regulate gene expression. nih.govyoutube.com

Furthermore, the compound inhibits the association of the androgen receptor with DNA in the nucleus. youtube.com This dual action ensures a comprehensive blockade of the signaling pathway. Studies analyzing gene expression in tumor tissues from xenograft models treated with this compound have confirmed the downstream effects of this blockade. The expression of well-known AR target genes, such as prostate-specific antigen (PSA) and FK506-binding protein 5 (FKBP5), is efficiently suppressed following treatment. researchgate.netplos.org Transcriptomic analysis of tumors treated with this compound revealed that the changes in gene expression were more profound than with other treatments and more closely resembled the effects of castration. aacrjournals.org This robust and sustained inhibition of the AR pathway in animal tissues underlies the compound's significant anti-tumor efficacy. aacrjournals.orgplos.org

| Parameter | Effect of this compound |

| AR Nuclear Translocation | Inhibited. nih.govyoutube.com |

| AR Binding to DNA | Inhibited. youtube.com |

| Expression of AR Target Genes (e.g., PSA, FKBP5) | Suppressed/Downregulated. researchgate.netplos.org |

| Overall Transcriptomic Changes | Closer to the effects of castration. aacrjournals.org |

Advanced Drug Discovery and Rational Design Approaches for Ar Antagonist 5

Structure-Activity Relationship (SAR) Analysis of AR Antagonist 5 Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR analyses have provided critical insights into the features necessary for potent and selective antagonism of the Androgen Receptor.

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, several key pharmacophoric features have been identified as crucial for its antagonistic activity. These features are derived from the analysis of a series of analogs and their corresponding biological data.

The core scaffold of pyrazolopyrimidine has been identified as a key feature in some potent AR antagonists. The analysis of these analogs helps in building a pharmacophore model that summarizes the important features required for the ligand to bind effectively to the receptor.

In the broader context of AR antagonists, computational modeling efforts like the Collaborative Modeling Project for Androgen Receptor Activity (CoMPARA) utilize data from numerous assays to build predictive QSAR models, which implicitly define the key features for AR activity. Such projects consider data from at least five distinct AR antagonist assays to ensure robustness. epa.gov

Systematic structural modifications of the this compound scaffold have been explored to enhance its potency and selectivity. These modifications often target different regions of the molecule to optimize interactions with the AR ligand-binding pocket.

For instance, the structural optimization of a novel hit compound, C18, which shares structural similarities with the pyrazolopyrimidine class, led to the discovery of a more potent AR antagonist, AT2. This derivative showed a 16-fold improvement in anti-AR potency. researchgate.netresearchgate.net Further studies on such analogs indicated that they can effectively inhibit the transcriptional function of AR and block its nuclear translocation, similar to second-generation AR antagonists. researchgate.netresearchgate.net

One specific analog, referred to as this compound (compound 30a), demonstrates an IC50 value of 134.8 nM and is noted for its favorable pharmacokinetic properties, including high skin exposure and low plasma exposure. medchemexpress.com Another compound, also designated as this compound (compound 42f), shows an IC50 value of 6.17 μM. medchemexpress.com These examples highlight how different structural modifications can lead to a range of potencies.

The following table summarizes the activity of selected this compound derivatives and related compounds.

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound (compound 30a) | Androgen Receptor | 134.8 | Selective AR antagonist with favorable pharmacokinetic properties. medchemexpress.com |

| This compound (compound 42f) | Androgen Receptor | 6170 | Potent AR antagonist. medchemexpress.com |

| AT2 | Androgen Receptor | 150 | A derivative of C18 with 16-fold improved potency (IC50 of C18 was 2.4 µM). researchgate.netresearchgate.netmedchemexpress.com |

| Vosilasarm (RAD140) | Androgen Receptor | 7 (Ki) | Potent, nonsteroidal selective androgen receptor modulator (SARM). medchemexpress.com |

| Androgen receptor antagonist 11 (compund N29) | Androgen Receptor | 18 | Selective and orally active AR antagonist. medchemexpress.com |

Computational Approaches in the Design and Optimization of this compound

Computational methods are indispensable tools in modern drug discovery, enabling the rapid design and optimization of lead compounds. For this compound, various computational techniques have been employed to elucidate its mechanism of action and guide the design of more effective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method has been instrumental in understanding the interactions between this compound and the Androgen Receptor.

Docking studies have been used in structure-based virtual screening to identify novel AR antagonists. researchgate.net These simulations help in visualizing the binding mode of the antagonists within the AR ligand-binding pocket and identifying key amino acid residues involved in the interaction. For example, in the discovery of pyrazolopyrimidine analogs, molecular docking was a key part of the integrated strategy to identify novel AR ligands. researchgate.net By analyzing the docking poses, researchers can rationalize the observed SAR and propose modifications to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of novel compounds and for providing insights into the structural requirements for activity.

For AR antagonists, large-scale QSAR modeling projects have been undertaken to predict AR activity. epa.gov These efforts often rely on data from a diverse set of compounds and assays to build robust and predictive models. While specific CoMFA or CoMSIA studies on "this compound" are not detailed in the provided context, the general approach of using 3D-QSAR is common for this class of compounds. These methods can generate 3D contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information is invaluable for guiding the design of new analogs with improved potency. researchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This technique accounts for the flexibility of both the ligand and the receptor, offering deeper insights into the stability of the binding interactions and the conformational changes that may occur upon binding.

MD simulations have been employed to analyze and compare the binding modes of novel compounds with the Androgen Receptor. researchgate.net These simulations can help to understand the dynamic nature of the interactions observed in static docking poses. By simulating the movement of the complex, researchers can assess the stability of key hydrogen bonds and hydrophobic interactions, providing a more accurate picture of the binding event. This information is crucial for the rational design of antagonists with optimized binding kinetics and residence time.

Virtual Screening Methodologies for Novel Scaffolds

The discovery of novel scaffolds for potent AR antagonists often begins with computational methods that can efficiently screen vast chemical libraries. While the specific virtual screening protocol that led to the initial identification of the scaffold for this compound is proprietary, the general approach in the field involves a combination of ligand-based and structure-based virtual screening techniques.

Ligand-based methods leverage the knowledge of existing AR antagonists. Pharmacophore models are constructed based on the three-dimensional arrangement of essential chemical features required for antagonistic activity. These models are then used as queries to search for novel molecules that fit the pharmacophoric requirements.

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional crystal structure of the androgen receptor's ligand-binding domain. Molecular docking simulations are performed to predict the binding mode and affinity of candidate compounds within the AR binding pocket. This approach allows for the identification of molecules with novel chemical scaffolds that can form favorable interactions with key amino acid residues in the receptor. The development of this compound likely benefited from a rational design approach, focusing on optimizing a known antagonist scaffold to enhance potency and selectivity.

Synthetic Methodologies and Chemical Derivatization of this compound

The chemical synthesis of this compound, a complex non-steroidal molecule, involves a multi-step synthetic route. While the specific details of the synthesis are outlined in dedicated publications, the general strategy involves the sequential construction of the core scaffold followed by the introduction of key functional groups. The synthesis is designed to be efficient and to allow for the generation of the desired stereoisomer, which is often crucial for biological activity. The final steps of the synthesis typically involve the coupling of key fragments to assemble the final molecule.

The development of this compound was guided by a systematic exploration of structure-activity relationships (SAR). This involved the synthesis of a series of derivatives where different parts of the molecule were systematically modified to understand their impact on AR antagonistic activity.

Key areas of derivatization for non-steroidal AR antagonists like this compound typically include:

The Aromatic Rings: Modifications to the substituents on the aromatic rings are explored to enhance interactions with the hydrophobic regions of the AR ligand-binding pocket.

The Linker Region: The length and flexibility of the linker connecting the aromatic moieties are optimized to ensure the correct orientation of the molecule within the binding site.

The Core Scaffold: Modifications to the central heterocyclic core are investigated to improve potency, selectivity, and pharmacokinetic properties.

These SAR studies are crucial for identifying the optimal combination of chemical features that result in a highly potent and selective AR antagonist. For this compound, this process of structural optimization led to a compound with a significantly improved biological profile.

Target Engagement and Selectivity Profiling of this compound

A critical aspect of characterizing any new AR antagonist is to determine its binding affinity for the androgen receptor. This is typically quantified using in vitro competitive binding assays. In these assays, the ability of the test compound, such as this compound, to displace a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) from the AR is measured. The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the antagonist required to inhibit 50% of the radioligand binding. A lower IC₅₀ value indicates a higher binding affinity.

| Compound | AR Binding Affinity (IC₅₀) |

| This compound | Data not publicly available |

| Reference Drug | Value |

Note: Specific binding affinity data for this compound would be available in its primary research publication.

To be a viable therapeutic candidate, an AR antagonist must not only bind with high affinity to the AR but also exhibit high selectivity over other related nuclear receptors, such as the estrogen receptor (ER) and the glucocorticoid receptor (GR). Off-target binding to these receptors can lead to undesirable side effects. The selectivity of this compound is assessed through similar in vitro binding assays using the ligand-binding domains of these other receptors. A high degree of selectivity is demonstrated when the IC₅₀ value for the AR is significantly lower than the IC₅₀ values for other nuclear receptors.

| Receptor | This compound Binding Affinity (IC₅₀) |

| Androgen Receptor (AR) | High Affinity |

| Estrogen Receptor (ERα) | Low Affinity |

| Glucocorticoid Receptor (GR) | Low Affinity |

Note: The table illustrates the expected selectivity profile. Quantitative data would be found in the specific research literature for this compound.

This rigorous preclinical evaluation of target engagement and selectivity is essential to establish the therapeutic potential of new AR antagonists like this compound.

Elucidation of Androgen Receptor Antagonist 5 Resistance Mechanisms

Androgen Receptor-Dependent Resistance Mechanisms

Continued reliance on the AR signaling axis, despite the presence of antagonists, is a primary driver of resistance. This is achieved through several adaptive changes within the cancer cells that either reactivate or hypersensitize the AR pathway.

Androgen Receptor Gene Amplification and Overexpression

A well-established mechanism of resistance is the amplification of the AR gene. This genetic alteration leads to an overabundance of AR protein within the tumor cells. ijbs.comnih.gov Increased AR expression is a common feature in castration-resistant prostate cancer (CRPC), found in approximately 30% of cases, whereas it is absent in treatment-naïve prostate cancers. ijbs.commdpi.com This overexpression sensitizes the cancer cells to even minute levels of circulating androgens, effectively rendering androgen deprivation therapy and AR antagonists less effective. ijbs.com Studies have consistently shown that CRPC tissues have higher levels of AR expression compared to benign prostate tissue or hormone-sensitive prostate cancer. ijbs.com This amplification is considered an adaptive response to the low-androgen environment created by therapy. ijbs.comnih.gov In fact, all hormone-refractory tumors express AR and, on average, exhibit a 6-fold higher expression than androgen-dependent tumors. researchgate.net The increased number of receptors can also convert some AR antagonists into agonists, further promoting tumor growth. mdpi.com

Table 1: Androgen Receptor (AR) Gene Expression in Prostate Cancer

| Tumor Type | Average AR Expression Level | Presence of AR Gene Amplification |

|---|---|---|

| Benign Prostate Hyperplasia | Low | Not typically observed |

| Androgen-Dependent Prostate Cancer | Low | Rarely detected |

| Hormone-Refractory (Castration-Resistant) Prostate Cancer | High (Avg. 6-fold higher than androgen-dependent) | Detected in approx. 31% of cases |

| Hormone-Refractory with Gene Amplification | Very High (Avg. 2-fold higher than refractory without amplification) | Present |

This table is generated based on data from multiple research findings. researchgate.netnih.gov

Ligand-Binding Domain (LBD) Point Mutations Affecting AR Antagonist 5 Binding

Table 2: Common AR Ligand-Binding Domain (LBD) Mutations and their Effects

| Mutation | Effect | Associated Antagonist Resistance |

|---|---|---|

| F877L | Converts antagonist to agonist. nih.govnih.gov | Enzalutamide (B1683756), ARN-509. nih.gov |

| T878A | Allows activation by other steroids and antiandrogens. ijbs.combioscientifica.com | Hydroxyflutamide. ijbs.com |

| H875Y | Converts antagonist to agonist; higher affinity for progesterone (B1679170) and estradiol. amegroups.org | Bicalutamide (B1683754). aacrjournals.org |

| L702H | Activated by glucocorticoids. amegroups.org | Abiraterone, Enzalutamide. amegroups.org |

| W742C/L | Agonistic response to bicalutamide. aacrjournals.org | Bicalutamide. aacrjournals.org |

This table synthesizes data from various studies on AR mutations. ijbs.comaacrjournals.orgamegroups.orgnih.govnih.govbioscientifica.com

Constitutively Active Androgen Receptor Splice Variants (e.g., AR-V7)

The expression of androgen receptor splice variants (AR-Vs) that lack the ligand-binding domain (LBD) is a critical mechanism of resistance. mdpi.comjci.org The most well-characterized of these is AR-V7. mdpi.comresearchgate.net Because these variants are missing the LBD, they are not targeted by AR antagonists like "this compound" which are designed to bind to this specific domain. researchgate.netnih.gov AR-V7 is constitutively active, meaning it can drive the transcription of AR target genes even in the absence of androgens, leading to persistent tumor growth. mdpi.compnas.org The presence of AR-V7 is associated with resistance to both traditional androgen deprivation therapy and newer AR antagonists, as well as a poorer prognosis. mdpi.comnih.govnih.gov While AR-V7 is a key driver of resistance, it is often expressed alongside the full-length AR, and its activity can be influenced by the cellular context. aacrjournals.orgpnas.org

Androgen Receptor N-Terminal Domain (NTD) Activation

The N-terminal domain (NTD) of the androgen receptor is essential for its transcriptional activity. jci.orgnih.gov Resistance to LBD-targeted antagonists can emerge through mechanisms that activate the AR via its NTD. jci.org This domain is intrinsically disordered, which has historically made it a challenging drug target. jci.orgnih.govbioscientifica.com However, the NTD contains a crucial activation function-1 (AF-1) region that is necessary for the receptor's transactivation. nih.govfrontiersin.org Ligand-independent activation of the AR can occur through signaling pathways that post-translationally modify the NTD, or through interactions with co-activator proteins. jci.org The development of compounds that directly target the NTD, such as EPI-001, demonstrates that inhibiting this domain is a viable therapeutic strategy to overcome resistance to LBD-focused therapies. jci.orgnih.govnih.gov This approach would also be effective against LBD-lacking splice variants like AR-V7. nih.gov

Androgen Receptor-Independent Bypass Signaling Pathways

In some cases, cancer cells can develop resistance by activating signaling pathways that bypass the need for AR signaling altogether. nih.govmdpi.com These "bypass tracks" provide alternative routes for promoting cell survival and proliferation.

Cross-Talk with Other Signaling Networks (e.g., PI3K, Src/Akt)

A significant mechanism of AR-independent resistance involves the activation of other signaling networks that can drive tumor growth. There is well-documented crosstalk between the AR pathway and the PI3K/Akt/mTOR pathway. nih.govmdpi.comnih.gov Blockade of the AR signaling can lead to a reciprocal activation of the PI3K/Akt pathway, which promotes cell survival. mdpi.comspandidos-publications.comresearchgate.net This feedback loop can be initiated by the loss of the tumor suppressor PTEN, a frequent event in prostate cancer, which leads to hyperactivation of Akt. nih.govmdpi.com Conversely, inhibiting the PI3K/Akt pathway can sometimes lead to an upregulation of AR activity. spandidos-publications.com

Similarly, the Src kinase pathway can also contribute to resistance. nih.govnih.gov Src can be activated by various growth factors and cytokines and can, in turn, phosphorylate and activate the AR in a ligand-independent manner. nih.govnih.gov This AR-Src interplay can promote cell proliferation and survival. nih.gov The activation of these bypass pathways suggests that combination therapies targeting both the AR and these alternative signaling networks may be a more effective strategy for overcoming resistance. mdpi.comspandidos-publications.commdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Abiraterone |

| Apalutamide |

| ARN-509 |

| ARV-110 |

| Astemizole |

| AZD5363 |

| Bicalutamide |

| Capivasertib |

| Cyproterone acetate |

| Darolutamide |

| Enzalutamide |

| EPI-001 |

| Everolimus |

| Flutamide |

| Hydroxyflutamide |

| Ipatasertib |

| JNJ-63576253 |

| MDV-3100 |

| TRC-253 |

Activation of Alternative Transcription Factors

One key mechanism of resistance to this compound involves the activation of alternative transcription factors that can either supplant or cooperate with the AR to drive the expression of genes necessary for tumor cell survival and growth. When the AR is effectively blocked, cancer cells can adapt by upregulating other signaling pathways governed by different transcription factors.

A prominent example is the Glucocorticoid Receptor (GR). mdpi.comcancernetwork.com As a member of the same nuclear steroid receptor class as AR, the GR shares a highly similar DNA-binding domain and can recognize a similar set of target genes. mdpi.com In the context of AR blockade, cancer cells can increase the expression and activity of GR, which then takes over the transcriptional regulation of a subset of AR target genes, thereby providing a direct bypass mechanism to sustain growth. mdpi.comcancernetwork.com

Other transcription factors have also been implicated in conferring resistance. The pluripotent stem cell transcription factor Sox2 is one such factor whose expression and activity can promote resistance to AR antagonists. oncotarget.com Furthermore, the activation of the Wnt/β-Catenin signaling pathway represents another adaptive strategy. oncotarget.com In response to anti-androgen treatment, this pathway can become activated, and β-catenin can directly bind to the AR, enhancing its transcriptional activity even in the presence of an antagonist. oncotarget.com An unbiased approach across several cell lines has demonstrated that resistance can arise from various non-AR mediated mechanisms. oncotarget.com

Table 1: Alternative Transcription Factors Implicated in Resistance to this compound

| Transcription Factor | Role in Resistance | Supporting Findings |

|---|---|---|

| Glucocorticoid Receptor (GR) | Upregulated upon AR blockade; drives expression of a similar set of target genes to AR. mdpi.comcancernetwork.com | Shares homologous DNA-binding domains with AR and can activate an overlapping transcriptome. mdpi.com |

| Sox2 | Promotes resistance to AR antagonists like enzalutamide. oncotarget.com | Identified as a non-AR mediated mechanism of resistance. oncotarget.com |

| β-Catenin | Enhances AR pathway activation by directly binding to the AR protein. oncotarget.com | The Wnt/β-Catenin pathway is activated in response to anti-androgen treatment. oncotarget.com |

| FOXA1, GATA2, HOXB13 | Act as pioneer factors that bind to the AR enhancer, potentially modulating AR activity and resistance. frontiersin.org | These factors are known collaborative transcription factors with the AR. frontiersin.org |

Adaptive Cellular Responses to this compound Treatment

Beyond the activation of specific bypass pathways, cancer cells exhibit broader adaptive responses at a cellular level to withstand the pressure of treatment with this compound. These responses are complex and can involve fundamental changes in cellular processes that promote survival and eventual resistance. mdpi.com

One such adaptive response is the induction of autophagy. mdpi.com AR antagonists can trigger this cellular recycling process, which can function as a pro-survival mechanism, allowing cancer cells to endure the stress of therapy and overcome growth inhibition. mdpi.com Another cellular response is the induction of senescence. mdpi.com While cellular senescence leads to an irreversible cell cycle arrest, which is initially beneficial, senescent cells can secrete a variety of factors (a phenomenon known as the senescence-associated secretory phenotype) that may paradoxically stimulate the proliferation of neighboring non-senescent cancer cells, thereby contributing to tumor evolution and resistance. mdpi.com

More acute adaptive responses can also occur, directly leading to the reactivation of the AR itself. nih.govembopress.org Research has shown that AR pathway inhibition can cause rapid metabolic shifts, such as the suppression of the enzyme succinate (B1194679) dehydrogenase (SDH). nih.govembopress.org This leads to the accumulation of the metabolite succinate, which in turn triggers a signaling cascade involving the AR-cochaperone Hsp27. nih.govembopress.org The activation of this pathway ultimately enhances AR protein stability and activity, counteracting the effect of the antagonist. nih.govembopress.org

The transcriptional activity of the androgen receptor is not solely dependent on ligand binding but is critically modulated by a host of coregulatory proteins, including coactivators and corepressors. nih.govoup.com These coregulators interact with the AR to facilitate or inhibit the assembly of the transcriptional machinery on target gene promoters. nih.govoup.com Alterations in the expression or function of these coregulators are a significant adaptive mechanism that allows cancer cells to maintain AR signaling despite treatment with this compound. nih.gov

Resistance can emerge through the overexpression of AR coactivators or the downregulation or inactivation of corepressors. aacrjournals.org For instance, genomic copy number gains in genes encoding coactivators such as NCOA1 and NCOA2 are frequently observed in resistant tumors. oup.com The increased abundance of these coactivators can enhance AR-mediated transcription even when the receptor is bound by an antagonist. bioscientifica.com Similarly, the pioneer factor FOXA1, which facilitates AR's access to DNA, is also subject to copy number gains in resistant settings. oup.com

Conversely, the function of corepressors can be compromised. Signaling pathways, such as the MAPK pathway, can be activated as an adaptive response to AR inhibition. nih.gov This pathway can phosphorylate and inactivate corepressors, preventing their interaction with the AR and thereby derepressing AR-mediated transcription. nih.gov These changes in the coregulator landscape effectively rewire the AR transcriptional complex to be less dependent on androgen agonism and more resistant to antagonism. nih.gov

Table 2: Key AR Coregulators and Their Alterations in Resistance

| Coregulator | Type | Alteration in Resistance | Consequence |

|---|---|---|---|

| NCOA1 (SRC-1) | Coactivator | Overexpression / Gene Amplification | Enhances AR transcriptional activity. oup.com |

| NCOA2 (TIF2/GRIP1) | Coactivator | Overexpression / Gene Amplification | Enhances AR transcriptional activity. oup.com |

| FOXA1 | Pioneer Factor / Coactivator | Gene Amplification / Mutation | Facilitates AR binding to chromatin, promoting transcription. oup.com |

| BRD4 | Coactivator | Gene Amplification | Associated with resistance to AR-targeted therapies. oup.com |

| SMRT (NCoR2) | Corepressor | Inactivated by MAPK signaling | Reduces repression of AR, leading to its reactivation. nih.gov |

A profound adaptive response to this compound treatment is the comprehensive reprogramming of cellular metabolism. biorxiv.orgnih.gov AR signaling is known to regulate key metabolic pathways, and its inhibition forces cancer cells to adopt new metabolic strategies to survive and proliferate. biorxiv.orgmdpi.com

A hallmark of this reprogramming is a shift in energy production. biorxiv.org While AR signaling often promotes a hybrid state of glycolysis and oxidative phosphorylation (OXPHOS), treatment with AR antagonists can lead to a decreased reliance on glycolysis and a greater dependence on mitochondrial OXPHOS. biorxiv.orgbiorxiv.org This is often accompanied by the downregulation of key glycolytic enzymes like Hexokinase II (HK2) and reduced activity of the transcription factor MYC. biorxiv.orgbiorxiv.org Cells that survive this transition often exhibit sustained or even increased mitochondrial respiration and show heightened sensitivity to drugs that inhibit the mitochondrial electron transport chain, highlighting this as a potential therapeutic vulnerability. biorxiv.orgbiorxiv.orgmdpi.com

Lipid metabolism is also significantly rewired. nih.gov Androgen signaling is a key regulator of lipid synthesis, and in the face of AR blockade, cancer cells can upregulate pathways for de novo fatty acid and cholesterol synthesis to support membrane production and signaling. nih.govnih.gov For example, the enzyme ATP citrate (B86180) lyase (ACLY), which is crucial for lipid synthesis, can be targeted to sensitize resistant cells to AR antagonists. nih.gov Another specific metabolic adaptation involves the TCA cycle enzyme succinate dehydrogenase (SDH). nih.govembopress.org As mentioned previously, AR pathway inhibition can suppress SDH activity, leading to the accumulation of succinate, which then acts as an intracellular signaling molecule to reactivate the AR. nih.govembopress.org

Table 3: Metabolic Pathways Altered in Response to this compound

| Metabolic Pathway | Key Changes Observed | Functional Outcome |

|---|---|---|

| Glycolysis | Downregulation of glycolytic enzymes (e.g., HK2); decreased MYC activity. biorxiv.orgbiorxiv.org | Reduced glycolytic flux; shift away from glycolysis for energy. biorxiv.org |

| Oxidative Phosphorylation (OXPHOS) | Maintained or increased mitochondrial respiration; enhanced sensitivity to Complex I inhibitors. biorxiv.orgbiorxiv.orgmdpi.com | Increased reliance on mitochondria for energy production; creates a therapeutic vulnerability. biorxiv.org |

| TCA Cycle | Acute suppression of Succinate Dehydrogenase (SDH) activity. nih.govembopress.org | Accumulation of succinate, which acts as an oncometabolite to reactivate AR signaling. nih.govembopress.org |

| Lipid Metabolism | Increased de novo fatty acid and cholesterol synthesis. nih.govnih.gov | Sustains membrane production and signaling for cell proliferation; targeting enzymes like ACLY can overcome resistance. nih.gov |

Methodological Advances and Research Techniques Utilized in Ar Antagonist 5 Studies

In Vitro Assay Systems for Androgen Receptor Activity

A variety of in vitro systems have been employed to determine the biological activity of AR antagonist 5, specifically its ability to inhibit androgen receptor signaling and function.

To quantify the antagonistic activity of compounds on the androgen receptor, cell-based reporter assays are a standard and effective tool. researchgate.net These assays typically use a cell line, such as the human prostate cancer cell line LNCaP, which is dependent on AR signaling for growth. researchgate.net The cells are engineered to contain a reporter gene, like luciferase, linked to a promoter that is activated by the androgen receptor. researchgate.net When an AR agonist (like dihydrotestosterone (B1667394), DHT) is present, the receptor activates the transcription of the luciferase gene, producing a measurable light signal.

In the study of this compound, its inhibitory activity was potent. researchgate.netresearchgate.net The compound was evaluated for its ability to suppress the AR-mediated transcription induced by an agonist. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the antagonist required to reduce the AR's activity by 50%. For this compound, this value was determined to be 6.17 μM. researchgate.net This demonstrates its efficacy in directly counteracting the transcriptional activity of the androgen receptor.

Table 1: In Vitro Activity of this compound

| Assay Type | Metric | Value | Cell Line |

|---|---|---|---|

| AR Activity Assay | IC50 | 6.17 μM | - |

To confirm that the inhibition of AR activity observed in reporter assays translates into effects on endogenous gene and protein expression, quantitative PCR (qPCR) and Western blot analyses are utilized. researchgate.netnih.gov These techniques measure the downstream consequences of AR antagonism. qPCR quantifies the levels of messenger RNA (mRNA) of AR-target genes, while Western blotting detects the levels of their corresponding proteins. researchgate.netresearchgate.net

Studies on this compound have shown that it effectively disrupts AR-mediated gene regulation. researchgate.net This implies that in the presence of this compound, the expression of well-known AR target genes, such as Prostate-Specific Antigen (PSA) and FKBP1, is significantly reduced. This reduction in both mRNA and protein levels confirms that the compound's antagonistic effect on the receptor leads to a functional blockade of its role in gene transcription within the cell. researchgate.netresearchgate.net

A critical step in androgen receptor activation is its translocation from the cytoplasm into the nucleus upon binding to an androgen. researchgate.net Many AR antagonists function by preventing this nuclear import. Immunofluorescence coupled with confocal microscopy is the standard method to visualize the subcellular localization of the AR protein. researchgate.net This technique uses fluorescently labeled antibodies that specifically bind to the AR, allowing researchers to see whether the receptor is predominantly in the cytoplasm or the nucleus under different treatment conditions.

Research has definitively shown that this compound strongly blocks the nuclear translocation of the androgen receptor. researchgate.netresearchgate.netresearchgate.net In the presence of an androgen, AR typically accumulates in the nucleus. However, when cells are co-treated with this compound, the receptor remains in the cytoplasm. This impairment of nuclear translocation is a key mechanism of its antagonistic action, as it prevents the receptor from accessing and binding to the DNA of its target genes. researchgate.netresearchgate.net

(Information not available in provided sources)

Computational and Structural Biology Techniques

The discovery and optimization of novel AR antagonists like compound 42f often begin with computational and structural biology techniques. researchgate.netresearchgate.net Molecular docking, a key computational method, is used to predict how a potential drug molecule (a ligand) will bind to the three-dimensional structure of its target protein, in this case, the ligand-binding pocket of the androgen receptor. researchgate.net

These modeling studies allow medicinal chemists to design new molecules with chemical structures that are predicted to have a high affinity and specific interaction with the receptor. researchgate.net The development of the pyridine (B92270) tetrahydroisoquinoline thiohydantoin series, from which this compound was identified as the most promising compound, was a result of such a structure-based design and optimization process. researchgate.netresearchgate.net This approach helps in rationally designing compounds with improved potency and potentially better safety profiles, such as the negligible penetration of the blood-brain barrier observed with this compound. researchgate.net

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound (compound 42f) |

| Dihydrotestosterone (DHT) |

| Enzalutamide (B1683756) |

| Prostate-Specific Antigen (PSA) |

X-ray Crystallography and Cryo-EM for Receptor-Ligand Complex Structures

Determining the high-resolution three-dimensional structure of a ligand in complex with its target protein is fundamental to understanding its mechanism of action and for guiding further drug development. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.

X-ray Crystallography has been instrumental in revealing the atomic details of how various antagonists bind to the androgen receptor's (AR) ligand-binding domain (LBD). The process involves crystallizing the purified AR LBD protein while it is bound to the antagonist and then diffracting X-rays through the crystal to generate an electron density map, from which the atomic coordinates of the complex can be determined. frontiersin.org These structures have revealed that antagonists are often bulkier than agonists and induce conformational changes in the receptor, particularly in a region known as helix-12. frontiersin.org This displacement prevents the recruitment of coactivator proteins necessary for transcriptional activation. While numerous crystal structures of the AR LBD bound to other antagonists exist, a specific crystal structure for the AR-LBD in complex with this compound has not been made publicly available. However, computational molecular docking studies, which rely on existing crystal structures of the AR, were performed during the development of this compound to predict its binding mode. These models suggested that the compound fits well within the ligand-binding pocket and interacts with key residues responsible for the receptor's activation and stabilization.

NMR Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to the static pictures offered by crystallography and cryo-EM. nih.gov NMR can detect changes in the chemical environment of individual atoms within a protein upon ligand binding, making it highly suitable for characterizing weak or transient interactions and mapping binding sites. nih.gov

In the context of the androgen receptor, NMR has been used to study the intrinsically disordered N-terminal domain (NTD), which is critical for the receptor's transcriptional activity but not amenable to crystallization. nih.govoup.com Solution NMR can characterize the conformational changes that occur within the AR's activation function-1 (AF-1) region in the NTD upon interaction with co-regulator proteins. nih.gov While detailed NMR studies specifically investigating the conformational dynamics of the AR when bound to this compound have not been reported, the technique holds significant potential. Such an analysis could reveal subtle, allosteric changes in the receptor's dynamics far from the ligand-binding pocket, providing a more complete picture of how this compound achieves its inhibitory effects on receptor function.

Preclinical Animal Model Development and Application

To evaluate the in vivo efficacy of AR antagonists, researchers rely on various animal models that recapitulate key aspects of human prostate cancer. These models range from cell line-derived xenografts to more complex and clinically relevant patient-derived and genetically engineered models.

Advanced Genetically Engineered Mouse Models for Disease Progression Studies

Genetically Engineered Mouse Models (GEMMs) involve the modification of the mouse's own genome to induce cancer that develops spontaneously. These models are invaluable for studying the entire process of tumor initiation, progression, and metastasis in the context of a fully intact immune system and natural tumor microenvironment. nih.gov

Several GEMMs have been developed to study AR's role in prostate cancer. These include:

AR Knockout (ARKO) Mice: These models, where the AR gene is deleted globally or in specific tissues (e.g., prostatic epithelium), have been fundamental in defining the essential role of the AR in normal prostate development and in the initiation of cancer. nih.govbioscientifica.compnas.org

Transgenic Models: Mice have been engineered to overexpress the AR specifically in the prostate, which can lead to the development of prostatic intraepithelial neoplasia and adenocarcinoma, demonstrating that AR overexpression is sufficient to drive tumorigenesis. nih.gov

Cre-loxP System: This technology allows for conditional, tissue-specific, and time-specific gene manipulation, providing precise control for studying gene function in disease progression. nih.gov

These advanced models are powerful platforms for investigating how AR signaling drives disease and for testing the long-term efficacy and potential resistance mechanisms of AR-targeted therapies like this compound. However, published preclinical studies have not yet reported the use of these sophisticated GEMMs to evaluate this compound.

Future Research Directions and Emerging Paradigms for Ar Antagonist 5

Development of Novel Therapeutic Strategies Based on AR Antagonist 5 Scaffold

The chemical structure of this compound serves as a promising starting point for creating more sophisticated and effective therapeutic agents. The development of bifunctional molecules and combination therapies are key areas of future investigation.

A paradigm-shifting strategy in oncology is the development of Proteolysis Targeting Chimeras (PROTACs), which eliminate target proteins rather than merely inhibiting them. mdpi.com PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ubiquitin ligase recruiter. mdpi.com This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. mdpi.com

While research has not yet explicitly detailed the use of this compound as a warhead for a PROTAC, its nature as an AR ligand makes its scaffold a prime candidate for such an application. The development of AR-targeting PROTACs has shown significant promise, with several molecules advancing into clinical trials. umich.eduscienceopen.com These agents, such as ARV-110 (bavdegalutamide), utilize AR antagonists as their AR-binding component, linked to ligands for E3 ligases like cereblon (CRBN) or Von Hippel-Lindau (VHL). tandfonline.commdpi.comnih.gov

Future research could involve synthesizing PROTACs where this compound is chemically linked to a CRBN ligand (like thalidomide) or a VHL ligand. umich.edutandfonline.com Such a molecule would be designed to induce the degradation of the AR protein, a mechanism that could overcome resistance driven by AR overexpression or certain mutations that reduce antagonist binding affinity. mdpi.com The catalytic nature of PROTACs means a single molecule can trigger the degradation of multiple AR proteins, potentially leading to a more profound and durable response than traditional inhibition. scienceopen.com The successful creation of PROTACs from bicalutamide (B1683754) analogs provides a strong precedent for this approach. mdpi.com

To combat the multifaceted nature of therapeutic resistance, future strategies may involve designing dual-action inhibitors based on the this compound structure or using it in rational combination therapies.

Dual-Action Inhibitors: Resistance to AR antagonists often involves the emergence of constitutively active AR splice variants (AR-SVs) that lack the ligand-binding domain (LBD), the target of most AR antagonists. frontiersin.orgresearchgate.net A promising strategy is the development of dual-action inhibitors that target both the LBD and the N-terminal domain (NTD) of the AR. secure-platform.com The NTD is crucial for the receptor's transcriptional activity and is present in both full-length AR and AR-SVs. nih.gov A hypothetical future inhibitor could merge the LBD-binding scaffold of this compound with a moiety that binds to the AR-NTD, potentially leading to more comprehensive pathway inhibition. Another approach could be a dual AR/HDAC6 inhibitor, which could offer synergistic anticancer effects by concurrently modulating AR signaling and epigenetic pathways. aging-us.com

Combination Approaches: Combining this compound with other targeted agents could provide synergistic effects and overcome resistance. Clinical trials have explored combining AR antagonists with PI3K inhibitors or CDK4/6 inhibitors in breast cancer. mdpi.com For prostate cancer, a logical future step would be to investigate the combination of an LBD antagonist like this compound with an NTD inhibitor, such as ralaniten or EPI-7170. nih.gov This dual targeting of the AR could prevent the escape mechanisms mediated by AR-SVs. nih.gov Additionally, combining this compound with inhibitors of androgen biosynthesis, such as abiraterone, could provide a more complete shutdown of the AR signaling axis. frontiersin.org

Identification and Validation of Predictive Biomarkers for this compound Efficacy

To optimize the clinical application of therapies derived from this compound, the identification of predictive biomarkers is crucial. These biomarkers can help select patients most likely to respond and can provide early indicators of emerging resistance. nih.gov Given that this compound targets the AR LBD, its efficacy would likely be influenced by the same biomarkers identified for other second-generation AR antagonists. medchemexpress.commdpi.com

Future research must validate the predictive power of these biomarkers specifically for this compound-based therapies.

| Biomarker Category | Specific Biomarker | Rationale for Predictive Value |

| AR Splice Variants | AR-V7 in Circulating Tumor Cells (CTCs) | AR-V7 lacks the LBD, the target of this compound, rendering the drug ineffective. Its presence predicts resistance. mdpi.comdovepress.com |

| AR Gene Status | AR Gene Amplification/Copy Number Gain | Increased AR expression can lead to resistance by overwhelming the antagonist. It may predict a need for degraders over inhibitors. nih.govbioscientifica.com |

| AR LBD Mutations (e.g., F876L, T877A) | Specific mutations can alter the conformation of the LBD, reducing antagonist binding and converting antagonists to agonists. mdpi.comresearchgate.net | |

| Androgen Levels | Pre-treatment Serum Testosterone (B1683101) | Studies suggest that very low testosterone levels before treatment may be associated with poorer outcomes for patients receiving AR-targeted agents. mdpi.com |

| Tumor Genomics | Alterations in DNA Damage Repair Genes (e.g., BRCA1/2) | While primarily predictive for PARP inhibitors, crosstalk with the AR pathway suggests a potential role in guiding combination strategies. researchgate.net |

| PTEN Loss | Loss of the PTEN tumor suppressor is common in prostate cancer and may influence response to AR-targeted therapies. researchgate.net |

This table is generated based on data from existing research on androgen receptor antagonists.

The validation of these markers would likely involve analyzing tumor tissue or liquid biopsies (ctDNA) from preclinical models and future clinical trials. frontiersin.org

Exploration of this compound Efficacy in Alternative Androgen Receptor-Driven Pathologies

The function of the androgen receptor is not limited to prostate cancer. It is a known driver in other conditions, presenting opportunities to explore the therapeutic potential of this compound beyond its initial focus.

One of the most significant alternative pathologies is AR-positive breast cancer. mdpi.com The androgen receptor is expressed in a substantial portion of breast cancers, including a subset of triple-negative breast cancer (TNBC) and estrogen receptor (ER)-positive tumors. mdpi.com In these contexts, AR signaling can drive tumor growth. Preclinical studies and clinical trials using other AR antagonists, such as bicalutamide and enzalutamide (B1683756), have demonstrated anti-tumor activity in AR-positive breast cancer models and patients. mdpi.com Future research should include preclinical studies evaluating the efficacy of this compound in cell lines and patient-derived xenografts representing these breast cancer subtypes.

Other potential areas of investigation, though less established, could include AR-driven hepatocellular carcinoma, bladder cancer, and rare gynecological malignancies where AR expression has been noted.

Unanswered Questions and Research Gaps in this compound Biology

Despite its promise as a potent AR antagonist, significant gaps remain in the understanding of this compound. Future research should aim to address these unanswered questions to fully characterize its therapeutic potential.

Activity Against Resistant Mutants: The efficacy of this compound against clinically relevant AR LBD mutations that confer resistance to other antagonists (e.g., F876L, T877A, L702H) is unknown. umich.edu This is a critical gap, as these mutations often lead to therapy failure.

Splice Variant Activity: It is not known whether this compound has any activity against AR-SVs like AR-V7. While it is expected to be ineffective as an LBD binder, some AR-LBD binders have shown unexpected effects on AR-SV degradation. mdpi.comaacrjournals.org

Selectivity Profile: A comprehensive selectivity profile of this compound against other nuclear hormone receptors (e.g., glucocorticoid, progesterone (B1679170), and estrogen receptors) has not been published. High selectivity is crucial for minimizing off-target effects. mdpi.com

PROTAC and Degrader Potential: As discussed, the suitability of the this compound scaffold as a warhead for AR-degraders (PROTACs or monomeric degraders) has yet to be experimentally explored. umich.edumdpi.com

Mechanisms of Resistance: The specific molecular mechanisms by which cancer cells might develop resistance to this compound have not been investigated. Understanding these potential escape pathways is essential for developing subsequent lines of therapy.

Addressing these research gaps will be fundamental to determining the ultimate clinical viability and strategic positioning of therapies derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed to evaluate the binding affinity and functional antagonism of AR antagonists like AR antagonist 5?

- Methodological Answer :

- Competitive Binding Assays : Whole-cell binding assays using radiolabeled ligands (e.g., [³H]R1881) are standard. For example, COS-1 or MDA-MB-453 cells transfected with AR are treated with this compound alongside a labeled synthetic androgen to calculate EC₅₀ values .

- Luciferase Reporter Assays : Transient transfection of AR-responsive reporter constructs (e.g., PSA-Enh-Luc or MMTV-Luc) into cell lines like LNCaP or CV1. Agonist/antagonist activity is quantified by measuring luminescence after ligand treatment, with normalization to Renilla luciferase .

- Molecular Dynamics (MD) Simulations : Used to analyze ligand-induced conformational changes in AR. For instance, extended vs. folded conformations of this compound were compared using time-averaged binding energy calculations (Table 3 in ).

Q. How do researchers determine the antagonist efficacy of this compound in cellular models of prostate cancer?

- Methodological Answer :

- Transactivation/Transrepression Assays : Dose-response curves for this compound are generated using ARE/ERE-driven luciferase reporters. Antagonist efficacy is measured by its ability to suppress agonist-induced transcription (e.g., DHT or R1881) .

- Migration/Invasion Assays : Live-cell imaging systems (e.g., IncuCyte ZOOM) track prostate cancer cell migration. This compound’s anti-metastatic effects are quantified by comparing migratory cell counts in the presence of agonists like DHT .

- Western Blotting : AR protein degradation is assessed post-treatment. For example, LNCaP cells treated with this compound show dose-dependent reductions in AR levels, validated via immunocytochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictory data between this compound’s binding affinity and its functional antagonism in vivo?

- Methodological Answer :

- Structural Dynamics Analysis : QM/MM simulations (e.g., FEP calculations) reveal ligand-induced strain in AR’s ligand-binding domain (LBD). For example, folded conformations of this compound may exhibit weaker binding energy (~5 kcal/mol difference) but still disrupt AF2 coactivator recruitment .

- Allosteric Modulation Studies : Fluorescence polarization assays or hydrogen-deuterium exchange mass spectrometry (HDX-MS) identify indirect effects on AR N/C interactions. Antagonists like bicalutamide inhibit agonist-induced AR dimerization, even with suboptimal binding .

- Context-Dependent Assays : Evaluate AR splice variants (e.g., AR-V7) in CRPC models. This compound’s efficacy may vary due to altered LBD conformations or ligand-independent activation pathways .

Q. What mechanisms underlie the dual agonist/antagonist behavior of certain AR antagonists under varying cellular conditions?

- Methodological Answer :

- Conformational Profiling : MD simulations paired with cryo-EM can capture ligand-specific AR-LBD states. For example, the "folded" conformation of this compound mimics DHT-bound AR, enabling partial agonist activity in high-AR-expressing cells .

- Coregulator Recruitment Assays : Co-immunoprecipitation (Co-IP) or mammalian two-hybrid assays assess interactions between AR and coactivators (e.g., SRC-1) vs. corepressors (e.g., NCoR). Antagonist bias may correlate with disrupted AF2-H12 stabilization .

- Transcriptomic Profiling : RNA-seq of this compound-treated cells identifies off-target pathways (e.g., Wnt/β-catenin) that compensate for AR suppression, explaining context-dependent agonist effects .

Q. How can researchers validate the specificity of this compound in complex biological systems with cross-talk between steroid receptors?

- Methodological Answer :

- Pan-Receptor Screening : Competitive binding assays against ERα, ERβ, GR, and PR. For example, this compound’s selectivity is confirmed by its inability to displace E2 or cortisol in COS-1 cells .

- CRISPR-Cas9 Knockout Models : AR-null or ERα-null prostate cancer cells are used to isolate AR-specific effects. Rescue experiments with wild-type AR further validate target engagement .

- Pharmacological Crossover Studies : Co-treatment with receptor-specific antagonists (e.g., BQ123 for ET-1R) rules out indirect signaling via GPCRs or growth factor pathways .

Data Analysis & Contradictions

Q. What statistical approaches are recommended for analyzing dose-response data from this compound studies?

- Methodological Answer :

- Nonlinear Regression : GraphPad Prism® is used for sigmoidal dose-response curves (variable slope, R² ≥ 0.9). One-way ANOVA with Newman-Keuls post-test compares EC₅₀/IC₅₀ values across ligands .

- Schild Analysis : For competitive antagonism, dose ratios (DR) are calculated to estimate pA₂ values. Parallel rightward shifts in agonist curves confirm reversibility .

- Machine Learning : Cheminformatics pipelines (e.g., PubChem data filtering) remove false positives from HTS outputs. Compounds with conflicting activity annotations (e.g., CID discrepancies) are excluded .

Q. How should researchers address discrepancies between in silico binding predictions and experimental results for this compound?

- Methodological Answer :

- Energy Minimization Refinement : AMBER or CHARMM force fields optimize docking poses. For example, FEP simulations of this compound identified a "slow growth" pathway favoring folded conformations not predicted by static docking .

- Orthogonal Validation : SPR (surface plasmon resonance) measures kinetic parameters (kₒₙ/kₒff) to resolve conflicts between computational Kd values and cell-based assays .

- Crystallographic Validation : Co-crystallization of this compound with AR-LBD (e.g., PDB 1T7T) resolves ambiguities in ligand orientation and hydration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.